Lipophilicity (LogP) Comparison: 2-Chloro vs. 3-Chloro vs. 4-Bromo Substitution
The predicted octanol-water partition coefficient (XLogP3) for 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid is lower than that of its 3-chlorophenyl regioisomer, indicating reduced lipophilicity . A bromo analog (4-bromophenyl) exhibits an even higher predicted LogP, suggesting a halogen-dependent trend in hydrophobicity . Direct experimental LogP data for these specific compounds is not publicly available; these comparisons rely on computationally predicted values, which serve as a useful guide for anticipating differences in membrane permeability and solubility during early-stage research .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid: XLogP3 = 2.0 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 887978-71-4): XLogP3 = 2.8 ; 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid (CAS 887978-75-8): XLogP3 = 2.1 |
| Quantified Difference | The 2-chloro isomer is predicted to be less lipophilic than the 3-chloro isomer (ΔXLogP3 = -0.8) and slightly less than the 4-bromo analog (ΔXLogP3 = -0.1). |
| Conditions | In silico prediction using XLogP3 algorithm; experimental LogP values not available. |
Why This Matters
Differences in lipophilicity can influence compound solubility in aqueous buffers, passive membrane permeability, and potential off-target binding profiles, which are critical considerations for both synthetic and biological assay planning.
